2-(4-Ethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the condensation of an aromatic amine, a phenol, and formaldehyde. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the benzoxazine ring .
Industrial Production Methods
Industrial production methods for benzoxazines, including this compound, often involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(4-Ethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Industry: It is used in the production of high-performance materials, such as resins and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-(2-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 2-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
2-(4-Ethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C24H22N2O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H22N2O2/c1-2-27-19-14-12-17(13-15-19)21-16-22-20-10-6-7-11-23(20)28-24(26(22)25-21)18-8-4-3-5-9-18/h3-15,22,24H,2,16H2,1H3 |
InChI Key |
MKKPUSJWXHOZGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.